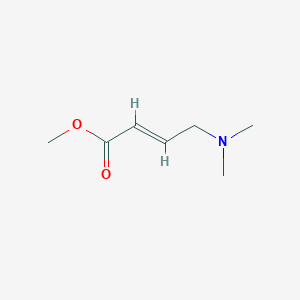

(E)-methyl 4-(dimethylamino)but-2-enoate

Übersicht

Beschreibung

(E)-methyl 4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C7H13NO2. It is a versatile chemical used in various scientific research fields due to its unique reactivity and structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. One common method involves the esterification of 4-(dimethylamino)but-2-enoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including purification steps such as distillation and crystallization to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-methyl 4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Methods:

The synthesis of (E)-methyl 4-(dimethylamino)but-2-enoate typically involves the esterification of 4-(dimethylamino)crotonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield .

Chemical Structure:

The compound has the following molecular formula: C₇H₁₃NO₂. Its structure includes a dimethylamino group, which significantly influences its reactivity and interactions in various chemical environments.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form carboxylic acids or reduced to yield alcohols .

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | 4-(dimethylamino)butanoic acid | KMnO₄, CrO₃ |

| Reduction | 4-(dimethylamino)butanol | LiAlH₄, NaBH₄ |

| Substitution | Various substituted derivatives | Halides, amines under basic/acidic conditions |

Biology

In biological research, this compound is employed to study enzyme mechanisms and biochemical pathways. Its ability to interact with enzymes makes it a valuable substrate for biochemical assays . The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, influencing enzyme activity.

Medicine

Research into pharmaceutical applications highlights this compound's potential in drug discovery and development. It is being investigated for its efficacy in inhibiting cancer cell growth as part of novel therapeutic strategies .

Industry

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Case Studies

Case Study 1: Enzyme Interaction Studies

A study examining the interaction of this compound with specific enzymes revealed that the compound acts as a competitive inhibitor. This finding underscores its potential utility in developing enzyme inhibitors for therapeutic purposes.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing new pyrimidine derivatives using this compound demonstrated its effectiveness in producing compounds with significant anticancer activity. The results indicated that modifications to the dimethylamino group could enhance biological activity .

Wirkmechanismus

The mechanism of action of (E)-methyl 4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. The dimethylamino group plays a crucial role in its reactivity, influencing the compound’s behavior in various chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl (E)-4-(dimethylamino)but-2-enoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

4-Dimethylaminobut-2-ynoic Acid Hydrochloride: Contains a similar dimethylamino group but with a different backbone structure.

Uniqueness

(E)-methyl 4-(dimethylamino)but-2-enoate is unique due to its specific ester group and the position of the dimethylamino group, which confer distinct reactivity and properties compared to its analogs .

Biologische Aktivität

(E)-methyl 4-(dimethylamino)but-2-enoate, also known by its chemical identifier CID 15870798, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.18 g/mol

- CAS Number : 1259519-60-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's dimethylamino group enhances its nucleophilicity, allowing it to participate in reactions with electrophilic sites on proteins and nucleic acids. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In a study investigating novel pyrimidine derivatives, this compound was synthesized and evaluated for its potential to inhibit cancer cell growth. The results demonstrated that it could effectively reduce the proliferation of several cancer cell lines, suggesting a promising avenue for therapeutic development against malignancies .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary assays indicate that this compound possesses inhibitory activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern .

Study on Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry, researchers synthesized this compound and assessed its efficacy against human cancer cell lines. The study reported:

- Cell Lines Tested : A431 (epidermoid carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

- Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Antimicrobial Activity Assessment

A separate investigation focused on the antimicrobial properties of this compound. The study included:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against these strains, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values | Notes |

|---|---|---|---|

| This compound | Anticancer & Antimicrobial | IC50: 10–30 µM; MIC: 50–100 µg/mL | Moderate potency; further studies needed |

| Methyl 4-bromocrotonate | Anticancer | IC50: >50 µM | Less potent than (E)-methyl derivative |

| Dimethylaminopropylamine | Antimicrobial | MIC: 25 µg/mL | More potent against specific strains |

Eigenschaften

IUPAC Name |

methyl (E)-4-(dimethylamino)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)6-4-5-7(9)10-3/h4-5H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBYNORTVQSQMW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212776-19-7 | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212776197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (2E)-4-(dimethylamino)-2-butenoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A949DW99CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.